An In-Depth Technical Guide to 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features, combining a protected piperazine moiety with a reactive chloropyrazine ring, position it as a valuable intermediate in the synthesis of novel therapeutic agents. This document delves into its chemical identity, synthesis, handling, and its pivotal role in medicinal chemistry, underpinned by established scientific principles and field-proven insights.
Core Compound Identity and Physicochemical Properties
1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine is a monosubstituted piperazine derivative where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and the other is attached to a 6-chloropyrazine ring. The Boc protecting group is instrumental in synthetic strategies, allowing for selective reactions at the unprotected nitrogen of a precursor or subsequent modifications after its removal.[1][2] The chloropyrazine moiety, an electron-deficient heterocycle, serves as a versatile handle for introducing further molecular complexity, typically through nucleophilic aromatic substitution reactions.
Table 1: Physicochemical Properties of 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine
| Property | Value | Source |
| CAS Number | 426829-52-9 | Internal Database |
| Molecular Formula | C₁₃H₁₉ClN₄O₂ | ABI Chem[3] |
| Molecular Weight | 298.77 g/mol | ABI Chem[3] |
| Appearance | Expected to be a solid (e.g., white to off-white powder) | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DCM, and alcohols | Inferred from related compounds |
Strategic Synthesis: A Step-by-Step Protocol
The synthesis of 1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established method involves the reaction of a nucleophile (N-Boc-piperazine) with an electron-deficient aromatic ring (2,5-dichloropyrazine). The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring facilitates the displacement of a chlorine atom by the secondary amine of the Boc-piperazine.
A reported synthetic protocol highlights the reaction between 2,5-Dichloropyrazine and N-Boc-piperazine.[4][5]
Experimental Protocol: Synthesis of 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine
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Reagents and Materials:
-
2,5-Dichloropyrazine (1.0 eq.)
-
1-Boc-piperazine (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2,5-Dichloropyrazine in anhydrous DMSO, add 1-Boc-piperazine and potassium carbonate.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine. A 93% yield has been reported for this reaction.[4]
-
}
Synthesis workflow for 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine.
Characterization and Quality Control
Ensuring the purity and structural integrity of 1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine is paramount for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperazine protons (multiplets), and the pyrazine ring protons.[6]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound.
Novel functionalized piperazine derivatives are typically characterized by ¹H, ¹³C, and in some cases ¹⁹F NMR, as well as mass spectrometry and elemental analysis.[7][8]
The Role in Medicinal Chemistry and Drug Development
The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[2][9] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[9] Piperazine derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[10][11][12]
The 6-chloropyrazine moiety in 1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine serves as a key reactive site for the introduction of various substituents, enabling the generation of diverse chemical libraries for drug screening. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) in further SNAᵣ reactions, allowing for the exploration of structure-activity relationships (SAR).
}
Role of the title compound in a typical drug discovery pipeline.
Derivatives of 1-Boc-piperazine are crucial intermediates in the synthesis of biologically active compounds.[13] For instance, they are used in the creation of molecules with dual receptor affinities, such as those targeting D2 and 5-HT1A receptors, which are relevant for treating psychiatric disorders.[13]
Safety, Handling, and Storage
Table 2: General Safety and Handling Recommendations
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. | To prevent skin and eye contact.[14] |
| Ventilation | Handle in a well-ventilated area or a fume hood. | To avoid inhalation of dust or vapors.[14][15] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | To prevent vigorous or exothermic reactions.[15] |
| Storage | Store in a tightly closed container in a cool, dry place, away from light and moisture. | To maintain chemical stability.[14][16] |
| First Aid | In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. | Standard first aid procedures for chemical exposure. |
Conclusion
1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine stands as a strategically important building block for the synthesis of novel and complex molecules in the field of drug discovery. Its well-defined synthesis, coupled with the versatile reactivity of the chloropyrazine ring and the established benefits of the piperazine scaffold, makes it a valuable asset for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is crucial for leveraging its full potential in the development of the next generation of therapeutics.
References
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United Bio-Chemical Inc. (n.d.). Safety Data Sheet. Available from: [Link]
- Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
- de la Torre, E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-593.
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Rojas-Berríos, D., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]
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Kumar, V., et al. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available from: [Link]
- Repine, J. T., et al. (2007). Synthesis of monofluorinated-1-(naphthalene-1-yl) piperazines. Tetrahedron Letters, 48, 5539-5541.
- Kvíčala, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(15), 2789.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489.
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ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537.
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ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2466-2477.
- Wuest, M., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(7), 1145.
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Available from: [Link]
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